

Application Notes: 5-Bromo-2-ethylbenzo[d]oxazole in Fluorescent Probe Synthesis

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Compound of Interest

Compound Name: *5-Bromo-2-ethylbenzo[d]oxazole*

Cat. No.: *B1499871*

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Introduction: The Benzoxazole Core as a Privileged Fluorophore

Benzoxazole derivatives are a cornerstone in the development of advanced fluorescent probes. [1][2] Their rigid, planar, and electron-rich heterocyclic structure gives rise to desirable photophysical properties, including high quantum yields and environmental sensitivity, making them ideal scaffolds for bioimaging and sensing applications.[1][3] Within this class, **5-Bromo-2-ethylbenzo[d]oxazole** emerges as a particularly strategic building block for synthetic chemists.

This compound ingeniously combines three key features:

- The Benzoxazole Core: The intrinsic fluorophore responsible for the molecule's fluorescent properties.
- The 2-Ethyl Group: This alkyl substituent enhances solubility in organic solvents and can subtly modulate the electronic properties of the benzoxazole system.
- The 5-Bromo Substituent: This is the most critical feature for probe development. The bromine atom serves as a versatile reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the precise installation of various functionalities to tune the probe's optical properties and introduce target-specificity.

These application notes provide a comprehensive guide to leveraging **5-Bromo-2-ethylbenzo[d]oxazole** in the synthesis of novel fluorescent probes, focusing on established, reliable cross-coupling methodologies.

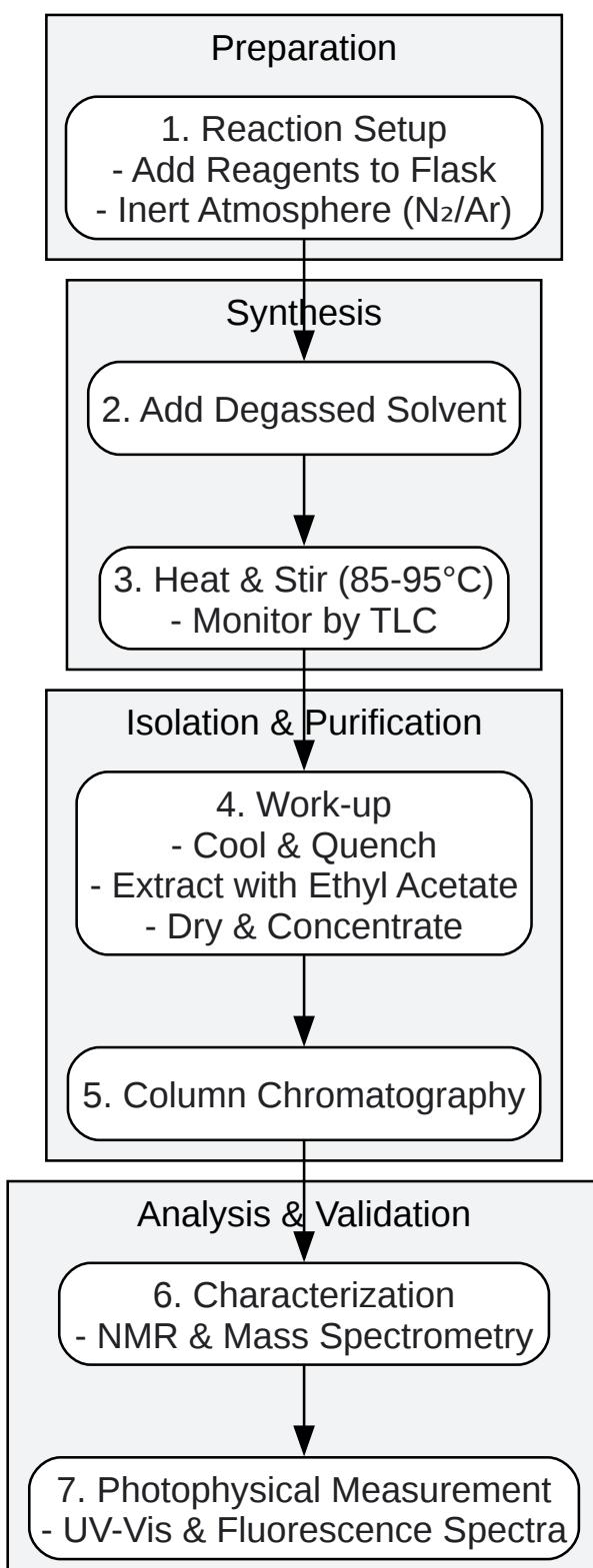
Core Principle: π -System Extension via Cross-Coupling

The foundational strategy for creating diverse fluorescent probes from **5-Bromo-2-ethylbenzo[d]oxazole** is the extension of the molecule's π -conjugated system. By replacing the bromine atom with an aryl, heteroaryl, or alkynyl group, the electron delocalization across the molecule is increased. This modification directly influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra.^[4]

Two of the most powerful and widely adopted methods for achieving this transformation are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.^{[5][6]}

- Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the benzoxazole (aryl halide) and an organoboron species (typically an arylboronic acid or ester). It is renowned for its mild reaction conditions, excellent functional group tolerance, and the commercial availability of a vast library of boronic acids, making it a first-choice method for generating 5-arylbenzoxazole derivatives.^{[7][8][9]}
- Sonogashira Coupling: This reaction couples the benzoxazole with a terminal alkyne, creating an arylethynyl linkage.^{[10][11]} This is an exceptionally efficient way to introduce a rigid, linear π -extending linker, which can be a fluorophore itself or a handle for subsequent "click chemistry" modifications.^[12]

The choice between these methods allows researchers to rationally design and synthesize probes with finely tuned photophysical properties tailored for specific applications.^{[13][14][15]}

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